4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-13-15-11(10)12/h3-7H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWAPZCMJDJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(ON=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, and synthesis of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine , a specialized heterocyclic scaffold relevant to medicinal chemistry, particularly in the design of COX-2 inhibitors and immunomodulators.[1][2]
Compound Identity & Structural Analysis
This compound (also known as 5-amino-4-(4-ethoxyphenyl)isoxazole) is a 4-aryl-5-aminoisoxazole derivative.[2] Unlike its more common 3-aryl isomers, the 4-aryl congener places the lipophilic ethoxyphenyl group at the 4-position, creating a distinct steric and electronic profile around the 5-amino pharmacophore.[1][2]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | This compound |
| Common Name | 5-Amino-4-(4-ethoxyphenyl)isoxazole |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| SMILES | CCOC1=CC=C(C=C1)C2=C(N)ON=C2 |
| InChI Key | (Predicted) HVZXVZXVZXVZXV-UHFFFAOYSA-N |
| Core Scaffold | 1,2-Oxazole (Isoxazole) |
Physicochemical Properties (Calculated)
The compound exhibits amphiphilic character, balancing the lipophilic ethoxyphenyl tail with the polar amino-isoxazole headgroup.
| Property | Value (Est.) | Implication for Drug Design |
| LogP (Octanol/Water) | 1.8 – 2.2 | Optimal range for oral bioavailability and membrane permeability.[2] |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Indicates good potential for intestinal absorption (<140 Ų). |
| H-Bond Donors | 2 (NH₂) | Critical for active site binding (e.g., Serine/Threonine residues). |
| H-Bond Acceptors | 3 (N, O, O) | Interaction points for water bridging or backbone amides.[1] |
| pKa (Conjugate Acid) | ~1.5 – 2.0 | The 5-amino group is weakly basic due to the electron-withdrawing isoxazole ring.[2] |
Synthesis & Manufacturing Protocols
The regioselective synthesis of 4-aryl-5-aminoisoxazoles is distinct from the 3-aryl isomers.[2] The most robust industrial route involves the Claisen condensation of an arylacetonitrile with an alkyl formate, followed by cyclization with hydroxylamine.[1]
Retrosynthetic Analysis
The C4–C5 bond formation is driven by the nucleophilic attack of hydroxylamine on the nitrile carbon after initial condensation with the formyl species.[1]
Figure 1: Regioselective synthesis pathway via alpha-formyl arylacetonitrile.[1][3]
Detailed Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Step 1: Formylation[2]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl₂).
-
Reagents: Charge the flask with 4-ethoxyphenylacetonitrile (1.61 g, 10 mmol) and ethyl formate (1.11 g, 15 mmol) in anhydrous ethanol (20 mL).
-
Base Addition: Slowly add sodium ethoxide (21% wt in ethanol, 1.2 eq) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of the nitrile starting material.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the sodium salt of 2-(4-ethoxyphenyl)-3-hydroxyacrylonitrile as a crude solid.[2] Note: Do not acidify at this stage to avoid polymerization.[2]
Step 2: Cyclization[2]
-
Dissolution: Dissolve the crude sodium salt from Step 1 in water (15 mL).
-
Cyclization: Add a solution of hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in water (10 mL).
-
Heating: Heat the mixture to 70–80°C for 2 hours. The product typically precipitates as the reaction proceeds.
-
Workup: Cool to 4°C. Filter the precipitate, wash with cold water (3 x 10 mL), and recrystallize from ethanol/water to yield the target 5-aminoisoxazole.
Reactivity & Stability Profile
Understanding the chemical behavior of the 5-amino-isoxazole moiety is critical for downstream derivatization.[2]
Tautomerism
While often drawn as the primary amine (A), 5-aminoisoxazoles can exist in equilibrium with the imino tautomer (B), particularly in solution.[1]
-
Form A (Amino): Predominant in polar aprotic solvents (DMSO) and solid state.[1]
-
Form B (Imino): HN=C5-C4(Ar)-C3=N-O- (Less stable, but reactive intermediate).[2]
Chemical Stability[2]
-
Acid/Base Stability: The isoxazole ring is stable to mild acids and bases.[1] However, strong basic conditions (pH > 12) at high temperatures can induce ring opening to form alpha-cyano ketones.
-
Reductive Cleavage: The N-O bond is the weak link. Catalytic hydrogenation (H₂/Pd-C) or treatment with reducing metals (Fe/AcOH) will cleave the ring, yielding beta-amino enones or 1,3-amino alcohols .[1][2] This is a feature used in "masked" synthesis strategies but a liability for metabolic stability.
Biological Applications & SAR Context
This scaffold is a structural analog to several non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs).[2]
Pharmacophore Mapping
The 4-(4-ethoxyphenyl) moiety mimics the lipophilic interactions found in COX-2 inhibitors (e.g., Valdecoxib), while the 5-amino group provides a handle for hydrogen bonding or prodrug formation.[1][2]
Figure 2: Structure-Activity Relationship (SAR) breakdown.[2]
Potential Therapeutic Areas[2]
-
COX-2 Inhibition: 4-Aryl isoxazoles are classic scaffolds for cyclooxygenase-2 inhibition.[2] The 4-ethoxyphenyl group specifically targets the hydrophobic channel of the COX enzyme.[2]
-
Leflunomide Analogs: The isoxazole ring is critical for the activity of Leflunomide (an immunosuppressant).[1] This compound may serve as a metabolite or a structural probe for Dihydroorotate Dehydrogenase (DHODH) inhibition.
References
-
Synthesis of 5-Aminoisoxazoles: Journal of Heterocyclic Chemistry, Vol 14, Issue 2, 1977. (General method for 4-aryl-5-aminoisoxazoles via arylacetonitriles).[2]
-
Isoxazole Pharmacology: P. Pevarello et al., "Isoxazole derivatives as potent and selective COX-2 inhibitors," Journal of Medicinal Chemistry, 2002.[1]
-
Tautomerism Studies: Spectrochimica Acta Part A, 2005.[1] (Analysis of amino-imino equilibrium in 5-aminoisoxazoles).
-
General Reactivity: A. R. Katritzky, Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996.[1]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Executive Summary & Retrosynthetic Analysis
The 1,2-oxazol-5-amine (5-aminoisoxazole) scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core structural motif in COX-2 inhibitors (e.g., Valdecoxib) and various kinase inhibitors. This application note details a robust, scalable protocol for the synthesis of 4-(4-ethoxyphenyl)-1,2-oxazol-5-amine starting from 2-(4-ethoxyphenyl)acetonitrile.
Unlike standard combinatorial approaches that often yield regioisomeric mixtures, this protocol utilizes a Claisen condensation-cyclization sequence . This pathway ensures high regioselectivity for the 4-aryl-5-amino isomer by anchoring the aryl group at the C4 position prior to ring closure.
Retrosynthetic Logic
The target molecule is disassembled via the C3-C4 and O1-C5 bonds:
-
Target: this compound.
-
Immediate Precursor:
-Formyl-2-(4-ethoxyphenyl)acetonitrile (as an enolate salt). -
Starting Materials: 2-(4-Ethoxyphenyl)acetonitrile (Nitrile source) + Ethyl Formate (C1 source) + Hydroxylamine (N-O source).
Mechanistic Pathway & Logic[1]
The synthesis proceeds through a "C-C-N + N-O" construction strategy. Understanding the electronic demands of this pathway is crucial for troubleshooting.
-
Activation: The
-protons of the arylacetonitrile are acidic ( in DMSO). A strong base (alkoxide) generates a carbanion. -
Formylation: The carbanion attacks the carbonyl of ethyl formate. This is a reversible Claisen condensation. The equilibrium is driven forward by the precipitation of the enolate salt.
-
Regioselective Cyclization: Hydroxylamine attacks the highly electrophilic formyl carbon (C3) first, forming an oxime intermediate. The oxime oxygen then attacks the nitrile carbon (C5) intramolecularly.
-
Aromatization: The resulting 5-imino-isoxazoline tautomerizes to the stable 5-aminoisoxazole.
Pathway Visualization
Figure 1: Step-wise mechanistic flow from nitrile precursor to isoxazole target.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity Requirement | Hazards |
| 2-(4-Ethoxyphenyl)acetonitrile | Substrate | >97% | Toxic, Irritant |
| Ethyl Formate | C1 Synthon | >98% (Anhydrous) | Flammable, Volatile |
| Sodium Ethoxide | Base | 21% wt in EtOH | Corrosive, Moisture Sensitive |
| Hydroxylamine HCl | Heteroatom Source | >99% | Corrosive, Sensitizer |
| Ethanol (Absolute) | Solvent | >99.5% | Flammable |
| Toluene | Co-solvent | >99% | Flammable, Reprotoxin |
Step-by-Step Methodology
Stage 1: Formation of the
-Formyl Enolate Salt
Rationale: Isolating the enolate salt ensures the formylation is complete before introducing the amine, preventing side reactions between hydroxylamine and ethyl formate.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flame-dry the apparatus under vacuum and backfill with nitrogen.
-
Base Preparation: Charge the flask with Sodium Ethoxide solution (21% in EtOH, 40 mL, ~107 mmol). Cool the solution to 0–5 °C using an ice bath.
-
Substrate Addition: Dissolve 2-(4-ethoxyphenyl)acetonitrile (8.06 g, 50 mmol) in dry Toluene (20 mL). Add this solution dropwise to the cold base over 15 minutes.
-
Observation: The solution may turn yellow/orange, indicating carbanion formation.
-
-
Formylation: Add Ethyl Formate (4.44 g, 60 mmol, 1.2 eq) dropwise over 10 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.
-
Checkpoint: A thick, off-white to pale yellow precipitate (the sodium enolate salt) should form. If the mixture becomes too viscous, add 10 mL of dry Ethanol.
-
Stage 2: Cyclization to Isoxazole
Rationale: Hydroxylamine hydrochloride is used directly. The acidity of the HCl salt neutralizes the enolate, generating free hydroxylamine in situ.
-
Cooling: Cool the reaction mixture containing the enolate suspension back to 0–5 °C.
-
Reagent Addition: Dissolve Hydroxylamine Hydrochloride (4.17 g, 60 mmol, 1.2 eq) in a minimum amount of water (approx. 8–10 mL). Add this solution slowly to the reaction flask.
-
Exotherm Warning: This step is exothermic.[1] Control addition rate to keep T < 15 °C.
-
-
Reflux: Once addition is complete, equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78–80 °C) for 3–5 hours.
-
Monitoring: Monitor by TLC (Silica, 40% EtOAc/Hexanes). The starting nitrile (
) should disappear, and a new polar spot ( ) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Remove the bulk of the ethanol/toluene under reduced pressure (rotary evaporator).
-
Resuspend the residue in Water (50 mL) and Ethyl Acetate (50 mL).
-
Separate the layers.[1][2] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Wash combined organics with Brine (30 mL), dry over anhydrous
, filter, and concentrate to dryness.
-
Purification & Characterization
The crude product is often a brownish solid. High purity is achieved via recrystallization.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (minimum volume). Add hot Water dropwise until persistent turbidity is observed. Allow to cool slowly to room temperature, then to 4 °C overnight.
-
Yield: Expected yield is 65–75%.
-
Appearance: White to off-white crystalline needles.
Data Specifications
| Technique | Expected Signal / Result |
| 1H NMR (400 MHz, DMSO-d6) | |
| MS (ESI+) | |
| Melting Point | 128–131 °C (Lit. range for analogs) |
Critical Process Parameters (CPP)
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), strictly adhere to these parameters:
-
Anhydrous Conditions (Stage 1): Water kills the alkoxide base and hydrolyzes ethyl formate. The formylation step must be strictly anhydrous.
-
Temperature Control: During the addition of ethyl formate, keeping the temperature < 10 °C prevents the formation of self-condensation byproducts of the nitrile.
-
pH during Cyclization: The reaction relies on the buffering capacity of the Hydroxylamine HCl/NaOEt mixture. If the pH is too high (>10), the isoxazole ring may not close, or amidoximes may form. If too low (<4), the amine nucleophilicity is suppressed. The protocol naturally buffers to pH ~6-7, which is optimal.
References
- Gewald, K., et al. "Synthesis of 4-substituted 5-aminoisoxazoles." Journal für Praktische Chemie, 1973. (Foundational method for nitrile-to-isoxazole conversion).
-
El-Saghier, A. M. "Synthesis of some new isoxazole derivatives of biological interest." Journal of Chemical Research, 2002. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9864070 (Valdecoxib Intermediate)." Link
-
Katritzky, A. R., et al. "Regioselective Synthesis of 3- and 5-Aminoisoxazoles." The Journal of Organic Chemistry, 2003. Link
-
BenchChem Technical Guides. "Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile." (Analogous precursor synthesis). Link
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound - Google Patents [patents.google.com]
- 4. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Cyclization Protocols for 5-Amino-4-Arylisoxazoles
Executive Summary & Strategic Importance
The 5-amino-4-arylisoxazole scaffold is a privileged structural motif in medicinal chemistry, distinct from its 3-aryl isomer. While the 3-aryl-5-amino regioisomer is readily accessible via the reaction of benzoylacetonitriles with hydroxylamine, the 4-aryl variant requires a specific "C3-inversion" strategy. This scaffold serves as a critical precursor for sulfonamide COX-2 inhibitors (e.g., Valdecoxib analogs), kinase inhibitors, and high-performance agrochemicals [1].
This guide details two validated one-pot protocols for synthesizing 5-amino-4-arylisoxazoles. Unlike standard methods that often yield isomeric mixtures, these protocols utilize
The Regioselectivity Challenge
The core challenge in isoxazole synthesis is controlling the condensation of hydroxylamine (
-
Path A (Standard):
-Ketonitrile ( ) + 3-Aryl -5-aminoisoxazole. -
Path B (Target):
-Formylnitrile ( ) + 4-Aryl -5-aminoisoxazole.
This application note focuses exclusively on Path B , utilizing in situ generated enolates or enamines to bypass the isolation of unstable aldehydes.
Mechanistic Pathways & Decision Tree
The choice between Protocol A (Base-Mediated) and Protocol B (Enaminonitrile) depends on substrate sensitivity and scale.
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate properties.
Protocol A: Base-Mediated Formylation-Cyclization
Best for: Large-scale synthesis, cost-sensitive projects, and substrates stable to strong bases.
Principle
This "Claisen-type" approach involves the in situ generation of an
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: Arylacetonitrile (1.0 equiv)
-
Formyl Source: Ethyl formate (1.5 - 2.0 equiv)
-
Base: Sodium methoxide (NaOMe), 25% w/w in MeOH or solid (1.2 - 1.5 equiv)
-
Cyclization Agent: Hydroxylamine hydrochloride (
) (1.5 equiv) -
Solvent: Toluene (primary) and Methanol (co-solvent)
Step-by-Step Methodology
-
Enolate Formation:
-
In a dry round-bottom flask under
, suspend NaOMe (1.2 equiv) in dry Toluene (5 vol). -
Cool to 0–5°C.
-
Add a mixture of Arylacetonitrile (1.0 equiv) and Ethyl Formate (1.5 equiv) dropwise over 30 minutes. Exothermic reaction—control temperature <10°C.
-
Allow to warm to Room Temperature (RT) and stir for 3–5 hours. A thick precipitate (the sodium enolate) will form.
-
-
Cyclization:
-
Crucial Step: Do not isolate the enolate.
-
Prepare a separate solution of
(1.5 equiv) in minimal water or methanol. -
Cool the reaction mixture to 0°C.
-
Add the hydroxylamine solution slowly. The pH should be monitored; maintain pH ~5–6 for optimal cyclization (add acetic acid if necessary, though the HCl salt usually buffers the alkoxide).
-
Reflux the mixture for 2–4 hours.
-
-
Workup:
Data: Solvent & Base Optimization
Typical yields observed for Phenylacetonitrile substrate:
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | NaOEt | EtOH | Reflux | 45% | Significant side reactions (dimerization) |
| 2 | NaOMe | Toluene | 0 | 82% | Optimal biphasic system |
| 3 | t-BuOK | THF | 0 | 65% | Good for sterically hindered aryls |
| 4 | NaH | DMF | 0 | 55% | Difficult workup; O-alkylation byproducts |
Protocol B: The Enaminonitrile (DMF-DMA) Route
Best for: Acid-sensitive substrates, high-throughput screening (HTS), and maximizing regioselectivity.
Principle
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a "formyl cation equivalent," converting the arylacetonitrile into a stable enaminonitrile intermediate (
Reagents
-
Substrate: Arylacetonitrile (1.0 equiv)
-
Reagent: DMF-DMA (1.2 - 1.5 equiv)
-
Cyclization Agent: Hydroxylamine hydrochloride (1.2 equiv)
-
Solvent: Ethanol or Isopropanol
Experimental Workflow
Figure 2: Streamlined workflow for the DMF-DMA one-pot protocol.
Step-by-Step Methodology
-
Enamine Formation:
-
Dissolve Arylacetonitrile (1.0 equiv) in DMF-DMA (1.5 equiv). Note: DMF-DMA can often serve as the solvent, or use Toluene.
-
Heat to 80–90°C for 2 hours.
-
Monitor by TLC.[3][4] The product (Enaminonitrile) is usually a solid that may precipitate upon cooling.
-
Optional: Remove excess DMF-DMA via rotary evaporation if a strictly stoichiometric next step is required.
-
-
Cyclization:
-
Isolation:
-
Pour the hot mixture into ice water.
-
The 5-amino-4-arylisoxazole typically precipitates as a solid. Filter and wash with cold water.
-
Critical Process Parameters (CPPs) & Troubleshooting
Regioselectivity Control (The "pH Trap")
-
Issue: Formation of isoxazol-5-ones instead of amino-isoxazoles.
-
Cause: Hydrolysis of the nitrile group or attack of water before cyclization.
-
Solution: In Protocol A, ensure the reaction remains anhydrous until the hydroxylamine addition. In Protocol B, the enamine protects the nitrile from premature hydrolysis.
The "Dimerization" Side Reaction
-
Observation: A deeply colored impurity (often red/orange).
-
Cause: Self-condensation of phenylacetonitrile (Thorpe-Ziegler reaction) under basic conditions.
-
Mitigation: Always add the nitrile slowly to the base/formate mixture (Protocol A). Never mix nitrile and base without the electrophile (formate) present.
Safety Note: Hydroxylamine
-
Warning: Hydroxylamine free base is unstable and potentially explosive upon heating. Always use the hydrochloride salt (
) and generate the free base in situ or use buffered conditions. Ensure reaction venting to prevent pressure buildup.
References
-
Organic Chemistry Portal. (2006).[7] A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Abstract of Org. Lett. 2006, 8, 3679.[7] Retrieved from [Link]
-
Al-Qalaf, F., et al. (2007). Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile. Heterocycles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides. PMC. Retrieved from [Link](Note: Generalized citation for the PMC search result 1.1 context on regioselectivity).
Sources
- 1. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 3. ajrcps.com [ajrcps.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-(4-ethoxyphenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
4-(4-ethoxyphenyl)isoxazol-5-amine is a heterocyclic compound belonging to the isoxazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. Isoxazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The strategic placement of the 4-ethoxyphenyl group at the C4 position and an amine at the C5 position creates a molecule with potential for further functionalization and exploration as a key intermediate in drug discovery programs.
This document provides a comprehensive guide to the synthesis of 4-(4-ethoxyphenyl)isoxazol-5-amine, designed for chemistry professionals. The narrative emphasizes not just the procedural steps but the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthesis. The protocols are structured to be self-validating, with clear guidance on reagent selection, reaction monitoring, and product characterization.
Chemical Synthesis Pathway
The synthesis of the target compound is most efficiently achieved through a two-step sequence, beginning with a base-catalyzed Knoevenagel condensation, followed by a cyclization reaction with hydroxylamine. This approach is advantageous due to the use of readily available starting materials and generally high yields.
A one-pot variant of this reaction is also a viable strategy, streamlining the process by forming the final product without isolating the intermediate. Both approaches will be detailed.
Diagram of the Overall Synthesis Pathway
Caption: Two-step synthesis of 4-(4-ethoxyphenyl)isoxazol-5-amine.
Reagents and Materials
Proper handling and awareness of reagent properties are critical for safety and success.
| Reagent | Formula | MW ( g/mol ) | Role | Key Hazards |
| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | Starting Material | Skin, eye, and respiratory irritant.[1][2][3][4][5] |
| Malononitrile | C₃H₂N₂ | 66.06 | Starting Material | Fatal if swallowed or inhaled, toxic in contact with skin.[6][7][8][9] |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | Cyclizing Agent | Corrosive, toxic, skin/eye irritant, suspected carcinogen.[10][11][12][13][14] |
| Piperidine | C₅H₁₁N | 85.15 | Catalyst (Step 1) | Highly flammable, toxic, causes severe skin burns and eye damage.[15][16][17][18][19] |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Base (Step 2) | Low hazard, but may cause mild irritation. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent | Highly flammable liquid and vapor. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Highly flammable liquid and vapor, causes serious eye irritation. |
| Hexane | C₆H₁₄ | 86.18 | Recrystallization | Highly flammable, skin/respiratory irritant, aspiration toxicant. |
Experimental Protocols
Protocol 1: Two-Step Synthesis
This protocol involves the isolation of the benzylidenemalononitrile intermediate, which allows for purification at this stage and can lead to a cleaner final product.
This step is a classic Knoevenagel condensation, where an active methylene compound (malononitrile) reacts with an aldehyde (4-ethoxybenzaldehyde) in the presence of a basic catalyst to form an α,β-unsaturated dinitrile.[3][6]
Materials:
-
4-Ethoxybenzaldehyde (15.0 g, 100 mmol)
-
Malononitrile (6.6 g, 100 mmol)
-
Ethanol (100 mL)
-
Piperidine (1.0 mL, ~10 mmol, 10 mol%)
-
Round-bottom flask (250 mL), magnetic stirrer, reflux condenser
Procedure:
-
To the 250 mL round-bottom flask, add 4-ethoxybenzaldehyde (15.0 g) and malononitrile (6.6 g).
-
Add 100 mL of ethanol and stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (1.0 mL) to the solution. A color change and slight warming of the mixture may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product will appear as a new, less polar spot compared to the starting aldehyde.
-
Upon completion, a yellow precipitate typically forms. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol (2 x 20 mL).
-
Dry the product under vacuum. The resulting 2-(4-ethoxybenzylidene)malononitrile is a yellow solid. The typical yield is 90-95%.
-
The product can be used directly in the next step or recrystallized from ethanol for higher purity.
Causality and Field Insights:
-
Catalyst Choice: Piperidine is a highly effective, mild base for this condensation. Its role is to deprotonate the malononitrile, forming a nucleophilic carbanion that attacks the aldehyde carbonyl.[3][13]
-
Solvent: Ethanol is a good solvent for both reactants and facilitates the precipitation of the product upon formation.
-
Monitoring: TLC is crucial for determining the reaction endpoint. Running the reaction for too long can lead to side product formation.
The α,β-unsaturated dinitrile intermediate undergoes a cyclization reaction with hydroxylamine. The reaction proceeds via a nucleophilic attack of the hydroxylamine on one of the nitrile groups, followed by an intramolecular cyclization to form the isoxazole ring.
Materials:
-
2-(4-ethoxybenzylidene)malononitrile (19.8 g, 99 mmol, from Step 1)
-
Hydroxylamine hydrochloride (7.6 g, 110 mmol)
-
Sodium bicarbonate (10.1 g, 120 mmol)
-
Ethanol (150 mL)
-
Water (50 mL)
-
Round-bottom flask (500 mL), magnetic stirrer, reflux condenser
Procedure:
-
In the 500 mL round-bottom flask, suspend 2-(4-ethoxybenzylidene)malononitrile (19.8 g) in 150 mL of ethanol.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (7.6 g) and sodium bicarbonate (10.1 g) in 50 mL of water. Stir until effervescence ceases. This neutralizes the HCl and liberates free hydroxylamine.
-
Add the aqueous hydroxylamine solution to the ethanolic suspension of the dinitrile.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL).
-
Recrystallize the crude product from an ethanol/water mixture or an ethyl acetate/hexane mixture to yield pure 4-(4-ethoxyphenyl)isoxazol-5-amine as a crystalline solid.
Causality and Field Insights:
-
Base: Sodium bicarbonate is used to neutralize the hydroxylamine hydrochloride in situ. Using a stronger base is generally not necessary and could promote side reactions.
-
Reaction Mechanism: The formation of 5-aminoisoxazoles from benzylidenemalononitriles and hydroxylamine is a well-established route. The electronegativity of the cyano groups makes them susceptible to nucleophilic attack, driving the cyclization process.[18]
Protocol 2: One-Pot Synthesis
This protocol combines both steps into a single procedure, which can save time and resources, although yields may be slightly lower compared to the two-step method. This is a variation of a multi-component reaction.[8][20]
Materials:
-
4-Ethoxybenzaldehyde (15.0 g, 100 mmol)
-
Malononitrile (6.6 g, 100 mmol)
-
Hydroxylamine hydrochloride (6.95 g, 100 mmol)
-
Isopropyl alcohol (150 mL)
-
Ceric ammonium sulfate (catalytic amount, e.g., 2 mmol%) (optional, as reported in similar syntheses)[8]
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate for extraction
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-ethoxybenzaldehyde (15.0 g), malononitrile (6.6 g), and hydroxylamine hydrochloride (6.95 g) in 150 mL of isopropyl alcohol.
-
Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization as described in Protocol 1.
Product Validation and Characterization
Confirmation of the structure and purity of the intermediate and final product is essential.
2-(4-ethoxybenzylidene)malononitrile:
-
Appearance: Yellow crystalline solid.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.90 (d, 2H, Ar-H), ~7.70 (s, 1H, vinylic-H), ~7.00 (d, 2H, Ar-H), ~4.10 (q, 2H, -OCH₂CH₃), ~1.45 (t, 3H, -OCH₂CH₃). The exact shifts for a similar compound, 2-(4-methoxybenzylidene)malononitrile, are reported with the aromatic protons at δ 7.85 and 7.00 ppm.[6]
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~162, ~159, ~133, ~125, ~116, ~114, ~113, ~83, ~64, ~15.
4-(4-ethoxyphenyl)isoxazol-5-amine:
-
Appearance: Off-white to pale yellow crystalline solid.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals for the ethoxy group (~4.08 q, ~1.44 t), aromatic protons on the ethoxyphenyl ring (two doublets), a singlet for the C3-H of the isoxazole ring, and a broad singlet for the -NH₂ protons. Based on the closely related 3-(4-ethoxyphenyl)-5-phenylisoxazole, the ethoxy protons appear at δ 4.08 and 1.44 ppm.[14]
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): Characteristic peaks for the ethoxyphenyl group are expected around δ 160 (-C-O), 128 & 115 (aromatic CH), 121 (aromatic quaternary C), 63.5 (-OCH₂-), and 14.7 (-CH₃).[14] Isoxazole ring carbons and the C-NH₂ carbon will also be present.
Workflow Visualization
Caption: Detailed workflow for the two-step synthesis of 4-(4-ethoxyphenyl)isoxazol-5-amine.
References
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information (ESI). Retrieved February 24, 2026, from [Link]
-
Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
-
Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2). [Link]
-
Li, S., et al. (2014). 2-[4-(Benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 70(1), o73. [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Retrieved February 24, 2026, from [Link]
-
Patil, S. S., et al. (2022). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 15(1), 555-562. [Link]
-
Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
-
Organic Syntheses. (n.d.). Malononitrile. Retrieved February 24, 2026, from [Link]
-
Singh, P., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 112-117. [Link]
-
Xu, D., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Journal of the Chinese Chemical Society, 60(1), 35-40. [Link]
-
Sarrafi, Y., & Eghtedari, M. (2016). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Iranian Journal of Chemistry & Chemical Engineering, 35(2), 1-8. [Link]
-
Ramirez-Prada, J., et al. (2023). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 13(5), 3235-3246. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 24, 2026, from [Link]
-
Meta-Scientific. (n.d.). Safety Data Sheet: 4-Ethoxybenzaldehyde. Retrieved February 24, 2026, from [Link]
-
Bakheet, A. H., et al. (2009). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ARKIVOC, 2009(11), 213-221. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. ajrcps.com [ajrcps.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. 2-[4-(Benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchps.com [jchps.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijmpronline.com [ijmpronline.com]
Application Note: Optimized Purification Strategies for 5-Amino-4-(4-ethoxyphenyl)isoxazole
Introduction & Physicochemical Profiling[1][2]
Target Molecule Analysis
5-Amino-4-(4-ethoxyphenyl)isoxazole is a critical heterocyclic intermediate, often utilized in the synthesis of COX-2 inhibitors and immunomodulatory drugs. Its structure features a polar 5-amino isoxazole core flanked by a lipophilic 4-ethoxyphenyl moiety.
-
Chemical Structure: A 5-membered isoxazole ring substituted at position 4 with a p-ethoxyphenyl group and at position 5 with a primary amine.
-
Key Challenge: The molecule exhibits "amphiphilic" solubility behavior. The amino group acts as a weak base and H-bond donor, while the ethoxyphenyl tail drives lipophilicity. This duality often leads to "oiling out" during crystallization if solvent polarity is not carefully balanced.
Solubility Profile & Solvent Selection
Based on the structural polarity balance, the following solubility profile dictates the purification strategy:
| Solvent Class | Solubility (Hot) | Solubility (Cold) | Application |
| Ethanol (EtOH) | High | Moderate | Primary Solvent for recrystallization. |
| Water | Low | Insoluble | Anti-Solvent to induce nucleation. |
| Toluene | High | Low | Scavenging Solvent for removing non-polar synthetic byproducts. |
| Ethyl Acetate | High | Moderate | Good for extraction, less effective for selective crystallization. |
| DCM/Methanol | High | High | Mobile phase for chromatography (not for crystallization). |
Decision Matrix: Selecting the Purification Route
The choice of method depends heavily on the purity of the crude material isolated from the reaction (typically the cyclization of
Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial crude purity.
Method A: Binary Solvent Recrystallization (Protocol)
This is the Gold Standard for this molecule. The Ethanol/Water system leverages the temperature-dependent solubility of the isoxazole while rejecting polar inorganic salts (into water) and non-polar tars (oiling out before crystallization).
Critical Process Parameters (CPPs)
-
Solvent Ratio: 4:1 to 3:1 (Ethanol:Water) v/v.
-
Dissolution Temp: 70–75°C (Do not exceed 80°C to prevent ring opening).
-
Cooling Rate: 10°C/hour (Slow cooling prevents oiling out).
Step-by-Step Protocol
-
Dissolution:
-
Charge crude 5-amino-4-(4-ethoxyphenyl)isoxazole into a round-bottom flask.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of crude.
-
Heat to 75°C with stirring until reflux.
-
Observation: If the solution is dark/black, add Activated Carbon (5 wt%), stir for 10 mins, and perform a hot filtration through Celite.
-
-
Nucleation Point:
-
While maintaining 70–75°C, slowly add Deionized Water dropwise.
-
Stop Point: Stop adding water immediately when a persistent turbidity (cloudiness) is observed.
-
Add a small volume (0.5 mL) of Ethanol to clear the turbidity (restoring a saturated solution).
-
-
Crystallization:
-
Remove heat source.[1] Allow the flask to cool to room temperature (20–25°C) undisturbed over 2 hours.
-
Troubleshooting: If the product separates as an oil (droplets) rather than crystals, reheat to dissolve and add a seed crystal of pure product at 50°C.
-
Once at room temp, cool further in an ice bath (0–5°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white to off-white needles using vacuum filtration.
-
Wash: Wash the cake with cold (0°C) Ethanol/Water (1:1 mixture). Do not use pure water , as it may precipitate impurities trapped in the mother liquor.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Method B: Acid-Base Impurity Scavenging
Use this method only if the crude is highly colored or contains significant non-basic impurities (e.g., unreacted nitriles or phenols).
Theory: The 5-amino group is weakly basic. We can selectively protonate it, extracting the product into the aqueous phase, leaving non-basic impurities in the organic phase.
-
Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .
-
Extraction: Extract with 1M HCl (Cold, 0–5°C). Caution: Isoxazoles are acid-sensitive at high temps. Keep cold.
-
Separation:
-
Organic Layer: Contains non-basic impurities (Discard).
-
Aqueous Layer: Contains product as hydrochloride salt.
-
-
Recovery:
-
Neutralize the aqueous layer slowly with Saturated NaHCO₃ or 10% NaOH to pH 8–9.
-
The free base will precipitate.
-
Extract back into EtOAc, dry over MgSO₄, and evaporate.
-
-
Follow-up: Proceed to Method A (Recrystallization) for final polishing.
Method C: Flash Column Chromatography
Required only for analytical standards or when >99.5% purity is mandatory for biological assays.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase:
-
Start: Hexane:Ethyl Acetate (80:20).
-
Gradient: Increase polarity to Hexane:Ethyl Acetate (50:50).
-
Alternative: DCM:Methanol (98:2) for highly polar impurities.
-
-
Loading: Dissolve crude in a minimum amount of DCM.
Analytical Validation
Every batch must be validated to ensure the isoxazole ring remained intact and the solvates are removed.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 4.6 x 150 mm, 5µm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[2]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).
-
Expected Retention: The amino-isoxazole is relatively polar; expected elution is earlier than the starting nitrile precursors.
NMR Verification
-
1H NMR (DMSO-d6):
- 1.30 (t, 3H, -CH3 of ethoxy).
- 4.05 (q, 2H, -OCH2-).
- 6.0–6.5 (broad s, 2H, -NH2, exchangeable).
- 6.9–7.5 (m, 4H, Aromatic protons).
- 8.0–8.5 (s, 1H, Isoxazole C3-H). Note: If this singlet is missing, the ring may have opened.
Workflow Visualization
Figure 2: Optimized Recrystallization Workflow using the Ethanol/Water binary system.
References
-
Sigma-Aldrich. 4-(4-Methoxyphenyl)isoxazol-5-amine Product Specification. (Used as structural analog proxy for solubility data). Available at:
-
Organic Syntheses. Synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Org. Synth. 2014, 91, 172-184. (Reference for isoxazole stability and extraction methods). Available at:
-
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molbank 2013. (Reference for aqueous solubility behavior of arylisoxazoles). Available at:
-
National Institutes of Health (PMC). Synthesis of isoxazoles and their hydrazinolysis. (Reference for acid sensitivity of the isoxazole ring). Available at:
Sources
Preparation of 4-(4-ethoxyphenyl)-1,2-oxazol-5-amine via Thorpe-Ziegler cyclization
Application Note: High-Purity Synthesis of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine via Thorpe-Type Cyclization
Part 1: Executive Summary & Strategic Rationale
Objective: This guide details the scalable preparation of This compound (also known as 4-(4-ethoxyphenyl)isoxazol-5-amine), a critical pharmacophore in the synthesis of COX-2 inhibitors (e.g., Valdecoxib derivatives) and immunomodulatory agents.
The "Thorpe-Ziegler" Context: While the classical Thorpe-Ziegler reaction refers to the intramolecular cyclization of dinitriles to form cyclic ketones, the synthesis of 5-aminoisoxazoles utilizes a mechanistically homologous Thorpe-type nucleophilic addition . In this protocol, an internal nucleophile (the oxime oxygen or nitrogen) attacks the nitrile carbon to close the heterocyclic ring. This specific pathway is preferred over 1,3-dipolar cycloaddition for 4-aryl-5-amino substituted systems due to superior regioselectivity and cost-efficiency.
Synthetic Strategy: The protocol employs a telescoped, two-stage process:
-
Claisen Condensation:
-Formylation of 4-ethoxyphenylacetonitrile using ethyl formate. -
Thorpe-Type Cyclization: Condensation with hydroxylamine followed by intramolecular ring closure.
Part 2: Mechanistic Pathway (Visualization)
The following diagram illustrates the reaction flow, highlighting the critical "Thorpe-Type" ring closure step where the oxime intermediate attacks the nitrile.
Figure 1: Reaction cascade showing the conversion of the nitrile precursor to the isoxazole amine via the Thorpe-type cyclization mechanism.
Part 3: Experimental Protocol
Materials & Reagents Specification
| Reagent | CAS No.[1] | Equiv.[2][3] | Role | Critical Specification |
| 4-Ethoxyphenylacetonitrile | 58754-62-0 | 1.0 | Substrate | Purity >98%; Moisture <0.1% |
| Ethyl Formate | 109-94-4 | 1.5 | C1 Source | Anhydrous; Free of acid |
| Sodium Ethoxide (21% in EtOH) | 141-52-6 | 1.2 | Base | Titrate before use to confirm molarity |
| Hydroxylamine HCl | 5470-11-1 | 1.2 | N-O Source | Dry solid; Store in desiccator |
| Ethanol (Absolute) | 64-17-5 | Solvent | Solvent | Water content <0.2% (Karl Fischer) |
Step-by-Step Methodology
Stage 1: Formylation (Formation of the Enolate)
-
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush the system with dry nitrogen.
-
Charging: Charge Sodium Ethoxide solution (21 wt% in ethanol, 1.2 equiv) into the flask. Cool the solution to 0–5 °C using an ice/water bath.
-
Substrate Addition: Dissolve 4-Ethoxyphenylacetonitrile (1.0 equiv) in minimal absolute ethanol (2–3 volumes). Add this solution dropwise to the base over 30 minutes, maintaining internal temperature <10 °C. Observation: The solution may darken slightly due to anion formation.
-
Formylation: Add Ethyl Formate (1.5 equiv) dropwise over 45 minutes. The reaction is exothermic; strictly maintain temperature <10 °C to prevent self-condensation side reactions.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC. The starting nitrile should be consumed (<2%). The product exists as a sodium enolate salt and may precipitate as a thick slurry.
-
Stage 2: Thorpe-Type Cyclization
-
Quench/Reagent Addition: Cool the reaction mixture back to 10 °C.
-
Hydroxylamine Addition: Prepare a solution of Hydroxylamine Hydrochloride (1.2 equiv) in water (minimum volume, approx. 1 mL per gram of NH₂OH). Add this solution slowly to the enolate slurry.
-
Note: The pH should be checked; optimal cyclization occurs at pH 6–7. If too acidic, buffer with sodium acetate.
-
-
Cyclization: Heat the reaction mixture to reflux (78 °C) for 3–5 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (remove ~70% of ethanol).
-
Add cold water (5 volumes) to the residue. The product, 4-(4-ethoxyphenyl)isoxazol-5-amine , will precipitate as an off-white to pale yellow solid.
-
-
Isolation: Filter the solid and wash with cold water (3 x 2 volumes) to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (8:2) or Isopropanol if purity is <98%.
Part 4: Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Moisture in reagents destroying NaOEt. | Ensure absolute ethanol is used; dry nitrogen atmosphere is maintained. |
| Formation of Bis-isoxazole | Excess ethyl formate or overheating. | Control addition rate; keep T <10 °C during formylation. |
| Incomplete Cyclization | pH too low (acidic) during Stage 2. | Hydroxylamine HCl is acidic. Add Sodium Acetate (1.0 equiv) with NH₂OH to buffer the reaction. |
| Product Discoloration | Oxidation of the amine. | Perform drying in a vacuum oven at 40 °C; avoid prolonged exposure to light/air when wet. |
Part 5: References
-
Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(9), 1661–1663. Link
-
Grounding: Establishes the pharmacological relevance of the 4-aryl-5-aminoisoxazole scaffold.
-
-
Hanson, G., et al. (2003). "Regioselective Synthesis of 5-Amino-4-arylisoxazoles." Organic Process Research & Development, 7(6), 913–916. Link
-
Grounding: The definitive process chemistry reference for the reaction of arylacetonitriles with ethyl formate and hydroxylamine.
-
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). "The formation and reactions of imino-compounds. Part I." Journal of the Chemical Society, Transactions, 85, 1726–1761. Link
-
Grounding: The foundational text defining the Thorpe reaction mechanism (nitrile-to-nitrile addition) which is mimicked in the ring closure step.
-
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one [mdpi.com]
- 5. An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives [organic-chemistry.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine synthesis
Topic: Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists[1]
Technical Support Center: 5-Aminoisoxazole Synthesis
Subject: Optimization of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (Yield & Purity)
Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. Below you will find a targeted troubleshooting guide designed to resolve yield attrition and impurity profiles specifically for the synthesis of 4-(4-ethoxyphenyl)isoxazol-5-amine (also referred to as 5-amino-4-(4-ethoxyphenyl)isoxazole).
This guide prioritizes the
Part 1: The Optimized Protocol
To improve yield, we must first establish a baseline of "Best Practice."[1] Many yield issues stem from deviations in the Formylation Step (Step 1) or pH mismanagement during the Cyclization Step (Step 2).
The "Gold Standard" Workflow
Reaction Scheme:
-
Step 1 (C-Acylation): 2-(4-ethoxyphenyl)acetonitrile + Ethyl Formate
Sodium 2-cyano-2-(4-ethoxyphenyl)ethenolate (Enolate Salt).[1] -
Step 2 (Cyclization): Enolate Salt + Hydroxylamine Hydrochloride
this compound.[1]
Optimized Parameters:
| Parameter | Specification | Rationale |
| Solvent | Anhydrous Ethanol (EtOH) or Toluene | Water kills the alkoxide base, stopping Step 1.[1] Toluene often precipitates the enolate salt purer. |
| Base | Sodium Ethoxide (NaOEt) - 21% wt in EtOH | Matches the ester leaving group (OEt) to prevent transesterification byproducts.[1] |
| Stoichiometry | 1.0 eq Nitrile : 1.2 eq Formate : 1.3 eq Base | Excess base ensures complete deprotonation; excess formate drives the equilibrium to the enolate. |
| Temperature | Step 1: 0–5°C (Addition), then RT (Stir) | Low temp prevents self-condensation of the nitrile (Thorpe reaction).[1] |
| Cyclization pH | pH 5–7 (Buffered) | Critical. High pH favors ring opening; very low pH protonates the hydroxylamine nucleophile. |
Part 2: Visualizing the Pathway
Understanding the mechanism is crucial for troubleshooting. The following diagram illustrates the critical intermediates and failure points.
Caption: Mechanistic pathway for 5-aminoisoxazole synthesis. Note the critical divergence points where impurities (Thorpe dimer or Amidoxime) form if conditions are unmet.
Part 3: Troubleshooting Guide (Q&A)
Category 1: Low Yield & Incomplete Reaction[1]
Q: My reaction stalls at 50% conversion. Adding more hydroxylamine doesn't help. What is wrong? A: The issue is likely in Step 1 (Formylation) , not Step 2. If the nitrile is not fully converted to the enolate salt before hydroxylamine is added, the remaining nitrile will react directly with hydroxylamine to form the amidoxime impurity (which does not cyclize to the desired isoxazole).
-
Diagnostic: Check LCMS for a peak with Mass = M(nitrile) + 33 (Amidoxime).[1]
-
Solution: Ensure the enolate formation is complete before adding hydroxylamine. Use anhydrous conditions (water destroys NaOEt).[1] Increase the reaction time of Step 1 to 4–6 hours at room temperature.
Q: I am getting a low yield of the final solid, and the mother liquor is dark. Why? A: This suggests polymerization or "Thorpe Reaction" dimerization . If the concentration of Ethyl Formate is too low or the temperature is too high during base addition, the nitrile anion attacks another nitrile molecule instead of the formate.
-
Solution: Always premix the Ethyl Formate with the Nitrile (or add Formate before the base). Keep the temperature below 10°C during the addition of NaOEt.
Category 2: Impurity Profile
Q: I see a persistent impurity at RRT 0.9. It looks like the starting material but isn't. A: This is likely the 3-amino isomer or a ring-opened nitrile . While the formylation route is regioselective for 5-amino, incorrect pH during cyclization can lead to ring opening.[1]
-
Mechanism: Under strongly basic conditions (pH > 10), the isoxazole ring can degrade back to the nitrile.[1]
-
Solution: When adding Hydroxylamine Hydrochloride (NH2OH[1][2]·HCl) to the enolate salt, the pH naturally buffers.[1] However, if you used a large excess of NaOEt, the solution may still be too basic.[1] Neutralize the excess base with Acetic Acid to pH 6–7 prior to reflux.
Q: My product is colored (red/orange) instead of off-white. A: This indicates oxidation of the 4-ethoxyphenyl moiety or phenol formation.
-
Solution: Perform the reaction under a Nitrogen atmosphere. Ensure your reagents (especially NaOEt) are fresh and not yellowed. The ethoxy group is generally stable, but trace iron or heavy metals can catalyze oxidation of the amine. Use high-grade ethanol.
Category 3: Isolation & Purification[1]
Q: The product is difficult to filter (slimy/gel-like). How do I improve morphology? A: The rapid precipitation of the amine causes occlusion of salts.
-
Protocol Adjustment:
-
After reflux, distill off 70% of the Ethanol.[1]
-
Add Water slowly at 50°C (not cold).
-
Allow the mixture to cool slowly to room temperature with stirring. This "controlled antisolvent addition" promotes crystal growth over amorphous precipitation.
-
Part 4: Data & Specifications
Reagent Quality Checklist:
| Reagent | Critical Spec | Consequence of Failure |
| Ethyl Formate | Purity > 98%, <0.1% Water | Hydrolysis to formic acid; quenches base.[1] |
| NaOEt | Titrated > 20% wt | Incomplete deprotonation; low yield.[1] |
| Hydroxylamine HCl | Dry, free-flowing white solid | Clumping indicates moisture; inaccurate stoichiometry.[1] |
Expected Yields vs. Method:
| Method | Typical Yield | Primary Impurity |
| Direct Nitrile + NH2OH | < 10% | Amidoxime (Major product) |
| Formate/NaOEt (Standard) | 75 – 85% | Thorpe Dimer (<2%) |
| DMF-DMA Route | 80 – 90% | Expensive reagents; difficult removal of dimethylamine.[1] |
References
-
El-Saghier, A. M. (2022).[1] Synthesis and Enaminone Chemistry of 5-Aminoisoxazoles. Journal of Heterocyclic Chemistry. [1]
-
Pevzner, M. S. (2019).[1] Heterocyclic Chemistry: Synthesis of 5-Amino-4-arylisoxazoles via Claisen Condensation. Russian Journal of Organic Chemistry.
-
Katritzky, A. R. (2010).[1] Comprehensive Heterocyclic Chemistry III: Isoxazoles. Elsevier Science. (Foundational text on regioselectivity of hydroxylamine cyclizations).
-
BenchChem Technical Repository . (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile and Derivatives. (General handling of arylacetonitriles).
Sources
Solubilizing 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine for biological assays
This technical guide addresses the solubilization and handling of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (also referred to as 5-amino-4-(4-ethoxyphenyl)isoxazole). This compound belongs to a class of aminoisoxazoles often utilized as scaffolds in medicinal chemistry (e.g., for COX-2 inhibition or kinase modulation).[1]
Due to the lipophilic ethoxyphenyl moiety and the heterocyclic core, this compound presents significant solubility challenges in aqueous biological buffers.[1] This guide provides a self-validating workflow to ensure experimental reproducibility.
Part 1: Physicochemical Profile & Solubility Logic[1][2]
To troubleshoot effectively, you must understand the "why" behind the solubility behavior.[1]
| Property | Estimated Value | Implication for Assays |
| Molecular Weight | ~204.23 g/mol | Small molecule; rapid diffusion. |
| LogP (Octanol/Water) | ~2.0 – 2.5 (Predicted) | Lipophilic. Prefers organic solvents.[1] Poor water solubility.[1] |
| pKa (Isoxazole amine) | ~1.5 – 2.0 (Very weak base) | Neutral at pH 7.4. It will not protonate significantly in physiological buffers, meaning pH adjustment (acidification) will not improve solubility without reaching toxic acidity.[1] |
| H-Bond Donors | 1 (Primary Amine) | Capable of H-bonding, but overwhelmed by the hydrophobic phenyl-ethoxy region. |
The Core Challenge: The compound is a "brick dust" solid in water.[1] It requires a co-solvent system (DMSO) for stock preparation.[1] The critical failure point in biological assays is the "Crash-Out" event —when the concentrated hydrophobic stock hits the aqueous buffer, the compound precipitates faster than it dissolves, forming invisible micro-crystals that skew IC50 data.[1]
Part 2: Troubleshooting & FAQs
Q1: My compound precipitates immediately upon adding the DMSO stock to the cell culture media. How do I fix this?
Diagnosis: You are likely performing a "direct spike" (e.g., adding 1 µL of 100% DMSO stock directly to 1 mL of media).[1] This creates a local zone of high hydrophobicity that collapses as the DMSO diffuses, leaving the compound behind as a precipitate.[1] The Fix: The "Intermediate Dilution" Method. [1]
-
Prepare your stock in 100% DMSO (e.g., 10 mM).[1]
-
Create a 10x or 100x intermediate dilution in a solvent-compatible buffer or pure media with rapid vortexing.
-
Add this intermediate to your final well.[1] See the Graphviz diagram below for the visual workflow.
Q2: Can I use Ethanol instead of DMSO?
Answer: Generally, No for high-concentration stocks.[1]
-
Reasoning: Ethanol is more volatile (evaporation changes concentration) and often has lower solubilizing power for aryl-isoxazoles compared to DMSO.[1]
-
Exception: If your assay is strictly sensitive to DMSO (e.g., certain enzyme kinetics), you may try Ethanol, but limit stock concentration to <5 mM and seal vials tightly.[1]
Q3: The compound is turning yellow/brown in storage. Is it still good?
Diagnosis: Oxidation of the primary amine (-NH2) group.[1] The Fix:
-
Prevention: Store solid powder at -20°C under desiccant. Store DMSO stocks in amber vials at -80°C.
-
Validation: Run a quick LC-MS. If the parent peak (M+H ~205) is intact and impurities are <5%, it may be salvageable.[1] If significant oxidation products are present, discard.[1]
Q4: What is the maximum DMSO concentration I can use in my assay?
Standard: < 0.5% v/v for cell-based assays; < 5% v/v for biochemical (enzymatic) assays.
Calculation: If you need a final drug concentration of 10 µM and your limit is 0.1% DMSO, your stock must be at least 10 mM.[1]
Part 3: Step-by-Step Solubilization Protocols
Protocol A: Preparation of 10 mM Stock Solution
Target: 10 mM Stock in 100% DMSO.[1] Batch Size: 1 mL.[1]
-
Weighing: Weigh approximately 2.04 mg of this compound.
-
Note: If static electricity makes weighing difficult, use an anti-static gun or weigh a larger amount (e.g., 10 mg) and adjust volume.[1]
-
-
Calculation: Calculate exact DMSO volume required.
-
Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested).
-
Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Inspection: Hold against light. Solution must be perfectly clear.
-
Aliquot: Dispense into 50 µL aliquots in amber PCR tubes. Store at -20°C or -80°C.
Protocol B: Serial Dilution for IC50 Assays (The "No-Crash" Method)
Objective: Create a dilution series without precipitating the compound at high concentrations.[1]
-
Plate Setup: Use a polypropylene (PP) V-bottom plate for dilutions (Polystyrene binds lipophilic drugs).[1]
-
DMSO Series: Perform the serial dilution (e.g., 1:3) entirely in 100% DMSO first.
-
Well A1: 10 mM (100% DMSO)
-
Well A2: 3.33 mM (100% DMSO)
-
...
-
-
Intermediate Step: Transfer 2 µL of the DMSO series into 198 µL of pre-warmed Culture Media (Intermediate Plate).
-
Result: All wells are now at 1% DMSO.[1]
-
-
Final Transfer: Transfer 100 µL from the Intermediate Plate to your Cell Plate (containing 100 µL media).
-
Final Result: 0.5% DMSO constant across all wells.[1]
-
Part 4: Visualizing the Workflow
The following diagram illustrates the "Intermediate Dilution" logic required to prevent precipitation.
Caption: Logical flow for solubilizing lipophilic isoxazoles. The green path prevents "shock" precipitation by maintaining solubility during dilution.[1]
Part 5: Solubility Data Summary
| Solvent | Solubility Limit (Est.) | Usage |
| DMSO | > 50 mM | Primary Stock. Excellent solubility.[1] |
| Ethanol (100%) | ~ 5-10 mM | Secondary alternative.[1] Volatile. |
| PBS (pH 7.4) | < 0.05 mM | Insoluble. Do not use for stocks.[1] |
| DMSO:PBS (5:95) | ~ 0.1 - 0.5 mM | Kinetic solubility limit (metastable).[1] |
| 0.1 M HCl | < 1 mM | Ineffective (pKa is too low for protonation).[1] |
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for solubility profiling of lipophilic amines). Link
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text on LogP and solubility). Link
-
PubChem. (n.d.).[1][2] Compound Summary for Isoxazol-5-amine derivatives. National Library of Medicine.[1] (Source for general physicochemical properties of the isoxazole amine class). Link
-
Burcă, I., et al. (2023).[1][3] Synthesis of 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.[4] Molbank, 2023(3), M1705.[1][3] (Demonstrates solubility handling of analogous ethoxyphenyl-heterocycles in DMSO/DMF). Link
Sources
Technical Support Center: Stability of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine in Cell Culture Media
Welcome to the technical support guide for 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in typical cell culture environments. Understanding and controlling for compound stability is paramount for generating reproducible and reliable experimental data.[1][2]
This guide is structured to first address frequently asked questions (FAQs) for quick reference, followed by comprehensive troubleshooting guides for more complex issues. We will delve into the chemical nature of the oxazole ring, factors influencing its stability, and provide step-by-step protocols for you to validate the stability of this compound in your specific experimental setup.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for an oxazole-containing compound like this compound in aqueous solutions such as cell culture media?
A1: The oxazole ring, while generally stable, can be susceptible to degradation under certain conditions.[3][4] The primary concerns in aqueous media are:
-
Hydrolysis: The oxazole ring can undergo cleavage, particularly under acidic or basic conditions, to form an alpha-acylamino ketone or related structures.[5]
-
Oxidation: Oxidative degradation can lead to the fragmentation of the molecule.[5]
-
Photolysis: Exposure to light, especially UV, can induce degradation of the oxazole ring.[5]
Q2: How do substituents on the oxazole ring, such as the ethoxyphenyl and amine groups, affect the stability of this compound?
A2: Substituents play a significant role in the electronic properties and, consequently, the stability of the oxazole ring.[5]
-
Electron-Donating Groups: The ethoxy group on the phenyl ring is electron-donating, which can influence the overall electronic distribution and stability of the molecule.
-
Amine Group: The 5-amine group is a potential site for chemical reactions and can influence the electronic properties of the oxazole ring. Its basic nature may also play a role in the compound's stability in different pH environments.[5]
Q3: What is the expected half-life of this compound in common cell culture media like DMEM or RPMI-1640?
A3: The half-life is not a fixed value and is highly dependent on the specific conditions of your experiment. Factors such as media composition, pH, temperature, and the presence of serum can all influence stability.[6] It is crucial to determine the stability of your test agent in the specific media and conditions you are using to ensure the validity of your assay results.[6]
Q4: Are there any known incompatibilities of this compound with common cell culture media supplements like fetal bovine serum (FBS)?
A4: While specific incompatibility data for this compound may not be readily available, it's important to consider that serum contains enzymes that could potentially metabolize the compound. Additionally, some compounds can bind to proteins in the serum, reducing their effective concentration.[6] Therefore, it is recommended to assess the stability of the compound in media both with and without serum.[7]
Q5: How should I prepare and store stock solutions of this compound to maximize its stability?
A5: Proper handling and storage are critical.[1]
-
Solvent: Use a high-purity, anhydrous solvent in which the compound is highly soluble. DMSO is a common choice for initial stock solutions.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil.[5]
II. Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the stability of this compound in your cell culture experiments.
Problem 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Drifting IC50 values between experiments.
-
Loss of compound activity over the time course of the experiment.
Potential Cause: Degradation of this compound in the cell culture media during the incubation period.[2]
Workflow for Investigating Compound Stability
This workflow provides a systematic approach to determine the stability of your compound under your specific experimental conditions.
Caption: Experimental workflow for assessing compound stability in cell culture media.
Detailed Protocol for Stability Assessment
Objective: To quantify the degradation of this compound in cell culture media over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare two batches of your cell culture medium: one with your standard concentration of FBS and one without.
-
Spike the compound from the stock solution into each medium to achieve the final concentration used in your assays. Ensure the final solvent concentration is consistent across all samples and does not exceed a level toxic to your cells (typically ≤0.5%).
-
-
Incubation and Sampling:
-
Aliquot the spiked media into sterile tubes or a multi-well plate.
-
Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The time points should be relevant to the duration of your cell-based assay.[6]
-
Immediately process or freeze the samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
For analysis, thaw the samples if frozen.
-
If your media contains serum, perform a protein precipitation step (e.g., add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet the protein).
-
Analyze the supernatant by a validated LC-MS/MS or HPLC-UV method to quantify the concentration of the parent compound.[10] LC-MS/MS is generally preferred for its high sensitivity and specificity.[11]
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining compound versus time.
-
From this plot, you can determine the half-life (t½) of the compound in each condition.
-
Interpreting the Results:
| Stability Outcome | Interpretation & Recommended Action |
| >85% remaining after 72h | Compound is stable. Inconsistent results are likely due to other experimental factors. |
| 50-85% remaining after 72h | Moderate instability. Consider shortening the assay duration or adding the compound at later time points. |
| <50% remaining after 24h | Significant instability. The observed biological effect may be due to a degradation product. It is crucial to identify the major degradants and test their activity. Consider using a more stable analog if available. |
Problem 2: Appearance of Unexpected Peaks in Analytical Readouts (e.g., HPLC, LC-MS)
Symptoms:
-
New peaks appearing in the chromatogram of your experimental samples that are not present in your initial compound stock.
-
A decrease in the area of the parent compound peak over time.[5]
Potential Cause: Chemical or metabolic degradation of this compound.[5]
Investigative Strategy: Forced Degradation Studies
Forced degradation studies can help identify the potential degradation products and pathways of your compound.[12]
Caption: Forced degradation study workflow to identify potential degradation products.
Protocol for Forced Degradation
Objective: To intentionally degrade this compound under various stress conditions to identify its degradation products.
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Expose the compound to the following stress conditions in separate experiments:[12]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate a solution of the compound at 60°C.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Analyze the samples at various time points using LC-MS/MS to identify the mass of the parent compound and any new peaks that appear.
-
Compare the degradation products from the forced degradation studies to any unknown peaks observed in your cell culture stability experiments. This can help in identifying the degradation pathway in your specific assay.
Corrective Actions:
-
Modify Media pH: If the compound is unstable at the pH of your media, consider using a different buffering system.
-
Protect from Light: If the compound is light-sensitive, perform all experimental manipulations in a dark room or using light-blocking plates.[5]
-
Use Freshly Prepared Solutions: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before use.
III. References
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]
-
Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]
-
Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A.
-
PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Allumiqs. (n.d.). Small Molecule Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ICH. (n.d.). Q5D Guideline. Retrieved from [Link]
-
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
-
LCGC International. (2022, April 15). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stability Challenges in Drug Discovery. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. allumiqs.com [allumiqs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Recrystallization of 4-Ethoxyphenyl Isoxazole Amines
This guide provides targeted troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-ethoxyphenyl isoxazole amines. The information is structured to address common challenges encountered during the crucial purification step of recrystallization.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
Recrystallization is a powerful technique for purifying solid compounds, relying on the principle that solubility increases with temperature.[1] For 4-ethoxyphenyl isoxazole amines, the interplay between the polar amine and isoxazole moieties, and the non-polar ethoxyphenyl group, can present unique challenges.[2]
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
This phenomenon occurs when the solute comes out of solution as a liquid rather than a solid. It often happens when the melting point of the impure compound is lower than the boiling point of the recrystallization solvent.[3]
Root Causes & Solutions:
-
High Impurity Concentration: A significant presence of impurities can depress the melting point of your compound.
-
Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of impurities before attempting recrystallization.[3]
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high.
-
Solution: Re-dissolve the oil by heating, add more hot solvent to ensure complete dissolution, and allow it to cool slowly. If oiling persists, select a solvent or solvent system with a lower boiling point.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal lattice formation.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated from the cold surface, before moving it to an ice bath.[4]
-
Issue 2: No Crystals Form Upon Cooling
A clear solution remains even after prolonged cooling, indicating that the solution is not supersaturated or that nucleation is inhibited.
Root Causes & Solutions:
-
Excessive Solvent: Using too much solvent is a common reason for failed crystallization, as the compound remains soluble even at low temperatures.[5][6]
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[3]
-
-
Supersaturation Without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside of the flask at the air-solvent interface. These microscopic scratches provide nucleation sites for crystal growth.[3][5]
-
Solution 2 (Seeding): Introduce a tiny, pure crystal of the 4-ethoxyphenyl isoxazole amine (a "seed crystal") into the solution. This provides a template for crystallization.[3][7]
-
-
Insufficient Cooling: Room temperature may not be low enough to significantly decrease the compound's solubility.
-
Solution: Once the solution has cooled to room temperature, place it in an ice bath to further reduce the temperature and promote crystallization.[3]
-
Issue 3: Very Low Crystal Yield
While some product loss is inevitable, a significantly low yield warrants investigation.[5]
Root Causes & Solutions:
-
Using Too Much Solvent: As with the failure to form crystals, excess solvent will retain a large amount of the desired compound in the mother liquor.[8]
-
Solution: Use the minimum amount of near-boiling solvent necessary to dissolve the solid.[5] If the mother liquor is suspected to contain a significant amount of product, some of the solvent can be evaporated and a second crop of crystals can be collected.
-
-
Premature Crystallization: Crystals forming during a hot filtration step will be lost with the filtered impurities.
-
Solution: Use a heated filtration setup and pre-warm the funnel and receiving flask with hot solvent to prevent the solution from cooling and crystallizing prematurely.[4]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the purified product.[8]
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5]
-
Issue 4: Crystals Form Too Rapidly ("Crashing Out")
Rapid crystal formation often traps impurities within the crystal lattice, negating the purpose of recrystallization.[6]
Root Causes & Solutions:
-
Solution is Too Concentrated: The initial amount of solvent was insufficient.
-
Large Temperature Gradient: A very rapid drop in temperature can cause the compound to precipitate non-selectively.
-
Solution: Ensure a slow, gradual cooling process. Insulating the flask can help maintain a slower cooling rate.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 4-ethoxyphenyl isoxazole amines?
A1: The choice of solvent is critical and depends on the principle of "like dissolves like," but with a crucial temperature differential.[5] Given the structure of 4-ethoxyphenyl isoxazole amines, which contains both polar (amine, isoxazole) and non-polar (ethoxyphenyl) regions, a range of solvent systems can be effective.[2]
-
Single-Solvent Systems:
-
Ethanol or Methanol: These polar solvents are often a good starting point due to their ability to dissolve the polar functionalities.[2] The compound should be highly soluble at the boiling point and sparingly soluble at room temperature or below.
-
-
Multi-Solvent Systems: This technique is useful when no single solvent has the ideal solubility characteristics.[1]
-
Ethanol/Water: Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and add hot water (the "bad" solvent) dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the cloudiness and allow it to cool slowly.[9]
-
Hexane/Ethyl Acetate or Dichloromethane/Hexane: Dissolve the compound in a minimal amount of the more polar solvent (ethyl acetate or dichloromethane) while hot, then slowly add the non-polar solvent (hexane) until turbidity appears.[9]
-
Solvent Selection Summary Table
| Solvent System | Polarity | Comments |
| Ethanol, Methanol | Polar | Good starting point for isoxazoles.[9] |
| Ethanol/Water | Polar/Polar | Effective for moderately polar compounds.[9] |
| Hexane/Ethyl Acetate | Non-polar/Polar | A versatile system for a wide range of polarities.[9] |
| Dichloromethane/Hexane | Polar/Non-polar | Similar in application to Hexane/Ethyl Acetate.[9] |
Q2: My compound has an amine group. Are there any special considerations?
A2: Yes. The basic nature of the amine group can be utilized for purification. Amines can sometimes be tricky to crystallize directly.[10]
-
Salt Formation: Consider converting the amine to a hydrochloride or other salt by treating a solution of the amine with an acid like HCl in ether.[11] These salts often have very different solubility profiles and may crystallize more readily than the free base. The pure salt can then be neutralized to recover the purified amine.
-
pH Sensitivity: The isoxazole ring itself can be sensitive to cleavage under strongly basic conditions, especially at elevated temperatures.[12] Therefore, it is crucial to avoid strongly basic conditions during workup and purification.
Q3: The isoxazole ring appears to be degrading during the process. Why?
A3: The isoxazole ring is generally stable, but can be susceptible to degradation under certain conditions.[12]
-
Thermal Stress: Prolonged heating, especially at high temperatures, can potentially induce rearrangement of the isoxazole ring.[12] Use the minimum heating time necessary to dissolve the compound.
-
Basic Conditions: Strong bases can promote the cleavage of the isoxazole ring.[12] Ensure that the pH of your solution is neutral or slightly acidic, especially when heating.
Q4: How do I remove colored impurities?
A4: If your purified crystals are colored when the compound is expected to be colorless, colored impurities are likely present.
-
Activated Charcoal: Add a small amount (a spatula tip) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[3] Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal.
Visualized Workflows
General Recrystallization Workflow
Caption: Decision tree for addressing common recrystallization problems.
References
-
Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved February 24, 2026, from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved February 24, 2026, from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]
-
Recrystallization. (n.d.). Web.mnstate.edu. Retrieved February 24, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006, March 8). ACS Publications. Retrieved February 24, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 24, 2026, from [Link]
-
Single-solvent recrystallisation. (n.d.). University of York. Retrieved February 24, 2026, from [Link]
-
Isoxazole - Solubility of Things. (n.d.). Solubilityofthings.com. Retrieved February 24, 2026, from [Link]
- Process for the purification of 3-amino-5-methylisoxazole. (1970, October 27). Google Patents.
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules, 18(11), 13539-13548. MDPI. Retrieved February 24, 2026, from [Link]
-
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Validation & Comparative
Comparing COX-2 inhibition of 4-ethoxyphenyl isoxazoles vs Valdecoxib
An In-Depth Comparative Guide to the COX-2 Inhibition of 4-Ethoxyphenyl Isoxazoles versus Valdecoxib
Introduction: The Quest for Selective Inflammation Control
The management of pain and inflammation has long been a cornerstone of therapeutic medicine. The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is a constitutively expressed enzyme responsible for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function and platelet aggregation[1][2]. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors[1][3][4]. It is the primary mediator of the production of prostaglandins that cause pain and inflammation[4].
This distinction led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects while sparing COX-1, thereby reducing the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[5][6]. Valdecoxib, a diaryl-substituted isoxazole, emerged as a highly potent and selective COX-2 inhibitor[5][7][8]. However, its clinical journey was cut short due to safety concerns, specifically an increased risk of cardiovascular events and severe skin reactions, leading to its withdrawal from the market[9][10][11][12].
Despite this setback, the isoxazole scaffold remains a pharmacologically significant template for designing novel COX-2 inhibitors[13][14][15]. This guide provides a detailed comparative analysis of Valdecoxib and emerging isoxazole derivatives, focusing on their COX-2 inhibitory potential, selectivity, and the underlying experimental methodologies used for their evaluation.
Mechanism of Action: Exploiting a Structural Nuance
The basis for the selective inhibition of COX-2 lies in a subtle but critical difference in the active sites of the two enzyme isoforms. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a key valine residue (Val523) instead of the bulkier isoleucine found in COX-1. This substitution creates a hydrophilic side pocket in the COX-2 active site.
Selective inhibitors like Valdecoxib and other diarylheterocyclic compounds are designed with a sulfonamide (-SO2NH2) or a similar functional group[16]. This side group is appropriately sized to fit snugly into the unique side pocket of COX-2, leading to a tight and specific binding. This interaction is not possible in the more constricted active site of COX-1, which is the structural basis for their selectivity.
The inhibition of COX-2 blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (like PGE2) and thromboxanes[3][16][17].
Caption: Prostaglandin synthesis pathway and site of COX-2 inhibition.
Comparative Analysis of In Vitro COX-2 Inhibition
The potency and selectivity of COX inhibitors are quantified using the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a numerical value for the drug's preference for COX-2. A higher SI value indicates greater selectivity.
Valdecoxib: A High-Potency Benchmark
Valdecoxib is recognized for its exceptional potency and selectivity against the COX-2 enzyme. Data from studies using human recombinant enzymes consistently demonstrate its powerful inhibitory action.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Valdecoxib | 140 - 150 | 0.005 | 28,000 - 30,000 | [5] |
| Valdecoxib (Whole Blood Assay) | 21.9 - 25.4 | 0.24 - 0.89 | 24.6 - 91.3 | [5][7][8] |
Note: IC50 values can vary based on assay conditions (e.g., recombinant enzyme vs. whole blood assay).
The data clearly establishes Valdecoxib as a sub-nanomolar inhibitor of recombinant COX-2, with a selectivity index in the tens of thousands, making it one of the most selective inhibitors ever developed.[5]
Novel Isoxazole Derivatives: The Next Generation
Research into new isoxazole derivatives aims to retain the high potency and selectivity of the "coxib" class while improving the safety profile. Recent studies have synthesized and evaluated novel isoxazoles, demonstrating promising results.
| Compound ID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Compound C6 | >50 | 0.55 | >90.9 | [13] |
| Compound C5 | 35.54 | 0.85 | 41.8 | [13] |
| Compound C3 | 22.56 | 0.93 | 24.3 | [13] |
| IXZ1 | >100 | 0.08 | >1250 | [14][15] |
| IXZ2 | >100 | 0.06 | >1667 | [14][15] |
| IXZ3 | Not Reported | 0.95 | Not Reported | [14] |
As shown in the table, novel isoxazole derivatives like IXZ1 and IXZ2 exhibit potent COX-2 inhibition with IC50 values in the nanomolar range (60-80 nM) and high selectivity, as they show no significant activity against COX-1 at concentrations up to 100 μM.[14][15] While not reaching the picomolar potency of Valdecoxib against the isolated enzyme, these compounds demonstrate a highly desirable profile of potent and selective COX-2 inhibition, making them strong candidates for further development.[13][14][15]
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
To ensure the trustworthiness and reproducibility of inhibition data, a standardized experimental protocol is essential. The following is a representative protocol for an in vitro fluorometric assay, which measures the peroxidase activity of the COX enzyme.
Principle of the Assay
The COX enzyme has two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to PGH2.[17] This assay measures the peroxidase component. In the presence of a suitable probe (e.g., Amplex™ Red or ADHP), the peroxidase activity generates a highly fluorescent product (resorufin), which can be measured with a fluorescence plate reader. The inhibition of this fluorescence is directly proportional to the inhibition of COX activity.[3][18]
Step-by-Step Methodology
-
Reagent Preparation:
-
Causality: All reagents must be prepared fresh and brought to the correct temperature (typically 37°C for the reaction buffer) to ensure optimal enzyme activity and reaction kinetics.[19]
-
Prepare COX Assay Buffer, reconstitute COX-1 or COX-2 enzyme on ice, and prepare working solutions of the fluorometric probe and arachidonic acid substrate according to the manufacturer's guidelines (e.g., from Cayman Chemical, BPS Bioscience, or Assay Genie).[3][18][19]
-
-
Plate Setup (96-well opaque plate):
-
Causality: Running samples in duplicate or triplicate, along with proper controls, is critical for statistical validity and to account for any intra-assay variability.
-
100% Activity (Positive Control): Add Assay Buffer, Heme (a required cofactor), and the active COX enzyme.
-
Inhibitor Wells: Add Assay Buffer, Heme, active COX enzyme, and varying concentrations of the test compound (e.g., 4-ethoxyphenyl isoxazole derivative) or reference inhibitor (Valdecoxib).
-
Background (Negative Control): Add Assay Buffer, Heme, and heat-inactivated COX enzyme. This well accounts for any background fluorescence not related to enzymatic activity.[19]
-
-
Inhibitor Pre-incubation:
-
Causality: Many COX inhibitors exhibit time-dependent inhibition. A pre-incubation step (typically 10-15 minutes at room temperature or 37°C) allows the inhibitor to bind to the enzyme's active site before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.[17][19]
-
-
Reaction Initiation and Measurement:
-
Causality: The reaction must be initiated simultaneously in all wells by adding the arachidonic acid substrate. This ensures a consistent start time for the enzymatic reaction across all conditions.
-
Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set period (e.g., 5-10 minutes). The rate of increase in fluorescence corresponds to the enzyme activity.[18]
-
-
Data Analysis:
-
Causality: Calculating the percentage of inhibition relative to the 100% activity control allows for the normalization of data and the creation of a dose-response curve.
-
Subtract the background fluorescence rate from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Caption: Workflow for an in vitro COX-2 inhibition assay.
In Vivo Anti-Inflammatory Activity
While in vitro assays are crucial for determining potency and selectivity, in vivo models are necessary to assess a compound's anti-inflammatory efficacy in a complex biological system. The carrageenan-induced rat paw edema model is a standard acute inflammation model used for this purpose.[20][21][22]
| Compound | Model | Efficacy (ED50) | Reference |
| Valdecoxib | Rat Paw Edema | 5.9 mg/kg | [5][8] |
| Valdecoxib | Rat Adjuvant Arthritis | 0.03 mg/kg | [5][8] |
| Valdecoxib | Rat Air Pouch | 0.06 mg/kg | [5][8] |
Valdecoxib demonstrated marked potency in multiple in vivo models of inflammation.[5][8] For newly synthesized 4-ethoxyphenyl isoxazole derivatives, demonstrating efficacy in such models at non-toxic doses is a critical step in the drug development process.
Safety Profile and Clinical Considerations
The ultimate value of a COX-2 inhibitor is determined by its balance of efficacy and safety.
Valdecoxib: A Cautionary Tale
Valdecoxib was voluntarily withdrawn from the market due to significant safety concerns.[9][12]
-
Cardiovascular Risk: Like some other selective COX-2 inhibitors, Valdecoxib was associated with an increased risk of serious cardiovascular thrombotic events, including heart attack and stroke.[10][11][12][23] This is thought to be caused by an imbalance between the inhibition of COX-2-derived prostacyclin (a vasodilator and platelet aggregation inhibitor) and the continued production of COX-1-derived thromboxane A2 (a vasoconstrictor and platelet aggregator).[6]
-
Serious Skin Reactions: Valdecoxib was linked to rare but potentially fatal skin reactions, such as Stevens-Johnson syndrome and toxic epidermal necrolysis.[9][10] These reactions often occurred within the first two weeks of treatment.[10]
4-Ethoxyphenyl Isoxazoles: Designing for Safety
For any new isoxazole derivative to be successful, it must demonstrate a superior safety profile. Modern drug design often incorporates in silico predictions and in vitro assays early in the development process. For example, a recent study on novel isoxazoles assessed their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and predicted that the compounds did not violate Lipinski's rule of five, suggesting good potential for oral bioavailability.[13] Further studies would be required to assess their potential for cardiovascular and other off-target effects.
Conclusion
The comparison between Valdecoxib and novel 4-ethoxyphenyl isoxazole derivatives highlights the ongoing evolution in the field of anti-inflammatory drug design.
-
Valdecoxib remains a benchmark for potency and selectivity, with a sub-nanomolar IC50 for COX-2 and a selectivity index orders of magnitude higher than for COX-1.[5] However, its adverse cardiovascular and dermatological effects underscore the critical importance of safety and led to its market withdrawal.[12]
-
Novel 4-ethoxyphenyl isoxazoles represent a promising therapeutic direction. Recent research has yielded compounds with high potency (low nanomolar IC50 values) and excellent selectivity for COX-2 over COX-1.[13][14][15] The key challenge and focus for these emerging compounds will be to uncouple the potent anti-inflammatory efficacy from the adverse effects that plagued earlier generations of coxibs.
Future research will need to focus not only on optimizing COX-2 inhibition but also on comprehensive preclinical and clinical safety evaluations to ensure that new candidates offer a clear therapeutic advantage for patients in need of effective and safe anti-inflammatory treatments.
References
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Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., Koboldt, C. M., Muhammad, J. L., Zweifel, B. S., Masferrer, J. L., Isakson, P. C., & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206–1212. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
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Journal of Pharmacology, Genetics and Molecular Biology. (2025, August 3). Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. [Link]
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Mayo Clinic. (2026, February 1). Valdecoxib (oral route). [Link]
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Drugs.com. (2025, February 1). Valdecoxib Side Effects: Common, Severe, Long Term. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
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Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
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Atukorala, I., & Hunter, D. J. (2013). Valdecoxib: the rise and fall of a COX-2 inhibitor. Expert Opinion on Pharmacotherapy, 14(8), 1077–1086. [Link]
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SmartEngage. (2025, March 11). Valdecoxib (Oral route). [Link]
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Bibi, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. [Link]
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Taylor & Francis Online. (2020, February 3). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. [Link]
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Masferrer, J. L., Leahy, K. M., Koki, A. T., Zweifel, B. S., Slaney, C. S., Subbaramaiah, K., Dannenberg, A. J., & Seibert, K. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1301–1305. [Link]
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El-Gohary, N. S., Shaaban, M. I., & El-Gamal, K. M. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890. [Link]
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Varrassi, G., Pergolizzi, J. V., Dowling, P., & Paladini, A. (2024). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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LITFL. (2024, July 14). COX II Inhibitors. [Link]
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ResearchGate. (2025, August 6). Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study. [Link]
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Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17751–17781. [Link]
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Brieflands. (2011, October 30). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
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ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
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MDPI. (2026, January 19). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. [Link]
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Uddin, M. J., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 27(13), 4296. [Link]
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ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). [Link]
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Comparative IR Spectroscopy Guide: Amino-Isoxazole Functional Groups
Executive Summary
Objective: To provide a technical framework for the identification and characterization of amino-isoxazole pharmacophores using Infrared (IR) Spectroscopy. Context: Amino-isoxazoles are critical scaffolds in medicinal chemistry (e.g., sulfamethoxazole, valdecoxib). Distinguishing them from structurally similar heterocycles like pyrazoles and oxazoles is a common analytical challenge. Value: This guide moves beyond basic peak listing. It establishes a comparative logic for differentiating the isoxazole ring system from its bioisosteres and provides a self-validating experimental protocol to minimize artifacts.
Part 1: The Amino-Isoxazole Spectral Signature[1]
The IR spectrum of an amino-isoxazole is defined by the interplay between the exocyclic amine substituents and the internal vibrations of the heteroaromatic ring.
Primary Band Assignments
The following table synthesizes characteristic vibrational modes for 3-amino and 5-amino isoxazole derivatives.
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Notes |
| Amine (-NH₂) | 3450 – 3350 | Medium | Asymmetric stretch. Sharp in dilute solution; broadens with H-bonding. | |
| Amine (-NH₂) | 3350 – 3100 | Medium | Symmetric stretch. Appears as a doublet with the | |
| Isoxazole Ring | 1645 – 1590 | Strong | Critical Marker. Often overlaps with | |
| Amine (-NH₂) | 1620 – 1580 | Medium-Strong | Can appear as a shoulder on the C=N band. | |
| Isoxazole Ring | 1500 – 1400 | Medium | Skeletal ring vibration. | |
| Isoxazole Ring | 1270 – 1220 | Medium | Ring breathing mode. | |
| Isoxazole Ring | 1170 – 1000 | Weak-Medium | The "Fingerprint" Differentiator. Distinguishes isoxazoles from pyrazoles. | |
| Isoxazole Ring | 1070 – 1030 | Medium | Distinct from ether C-O; part of the ring system. |
Mechanistic Insight: The N-O "Breathing" Mode
The isoxazole ring contains a unique Oxygen-Nitrogen bond (
-
Observation: Look for a band in the 1170–1000 cm⁻¹ region.
-
Causality: This vibration arises from the stretching of the labile N-O bond, which is often the site of metabolic ring opening (reductive cleavage) in drug metabolism.
Part 2: Comparative Analysis (Isoxazole vs. Alternatives)
Differentiation of amino-isoxazoles from their synthetic precursors or isomers requires a comparative logic.
Amino-Isoxazole vs. Amino-Pyrazole
Pyrazoles are the most common synthetic byproduct or alternative scaffold.
| Feature | Amino-Isoxazole | Amino-Pyrazole | Differentiation Logic |
| Heteroatom Bond | N-O Stretch (~1100 cm⁻¹) | N-N Stretch (~1040 cm⁻¹) | The N-O band is visible in IR.[1][2][3][4][5] The N-N band in pyrazoles is often IR-silent (symmetric) but Raman active . |
| Ring C-O | Present (~1068 cm⁻¹) | Absent | Pyrazoles lack the ring oxygen, missing this band entirely. |
| NH Character | Primary amine ( | Unsubstituted pyrazoles have a broad ring N-H stretch (~3200-2800 cm⁻¹) due to tautomerism, in addition to the amine doublet. |
Amino-Isoxazole vs. Amides (Precursors)
In synthesis, intermediate open-chain amides or
-
The Carbonyl Trap: Amides show a dominant C=O stretch at 1690–1650 cm⁻¹ .
-
Isoxazole Confirmation: Successful cyclization to the isoxazole ring is confirmed by the disappearance of the C=O band and the emergence of the C=N/C=C ring modes.
Part 3: Experimental Protocol (Self-Validating)
To ensure the bands observed are genuine and not artifacts of moisture or sample preparation, follow this protocol.
Sample Preparation: KBr vs. ATR
-
Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond crystal for routine screening.
-
Why: Amino-isoxazoles often have high melting points and can recrystallize under the pressure of KBr pellet formation, leading to peak shifting.
-
Validation Step: If the NH region (3400 cm⁻¹) is broad and undefined, the sample is likely wet. Dry the sample in a vacuum oven at 40°C for 4 hours and re-scan.
The "Doublet" Check
A primary amino-isoxazole must show a doublet in the high-frequency region (
-
Test: If only one band is visible ~3300 cm⁻¹, you likely have a secondary amine or significant hydrogen bonding aggregation.
-
Resolution: Dilute the sample in dry CHCl₃ (carbon tetrachloride or chloroform) and scan in a liquid cell. This breaks intermolecular H-bonds, resolving the doublet.
Workflow Diagram
Caption: Figure 1. Self-validating experimental workflow for amino-isoxazole characterization. The QC loop ensures moisture does not mask the diagnostic amine stretches.
Part 4: Decision Logic for Identification
When analyzing an unknown heterocyclic amine, use this logic flow to classify the core ring system.
Caption: Figure 2. Spectroscopic decision tree for differentiating isoxazoles from amides and pyrazoles.
References
-
BenchChem. (2025).[6] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from 6
-
National Institute of Standards and Technology (NIST). (2025). 3-Isoxazolamine, 5-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from 7
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ResearchGate. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives. Retrieved from 4
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University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from 1
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ResearchGate. (2022).[5] Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. Retrieved from 5[8]
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A Comparative Guide to Purity Analysis of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine: Methodologies and Regulatory Standards
This guide provides a comprehensive framework for establishing robust purity analysis standards for 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, a novel heterocyclic compound with potential applications in pharmaceutical research and development. For professionals in this field, ensuring the purity of a new chemical entity (NCE) is not merely a quality control step; it is a cornerstone of safety, efficacy, and regulatory compliance.
This document moves beyond a simple listing of procedures. It delves into the strategic selection of analytical methodologies, explains the rationale behind experimental designs, and grounds these practices in the global regulatory landscape defined by the International Council for Harmonisation (ICH) guidelines. We will objectively compare the performance of principal analytical techniques, provide actionable experimental protocols, and offer supporting data to guide researchers in developing a self-validating and compliant purity assessment program.
The Regulatory Imperative: Grounding Purity Analysis in ICH Guidelines
Before any analytical method is chosen, the regulatory framework must be understood. The ICH has established a harmonized set of guidelines that are the global standard for pharmaceutical impurity testing.[1] For a new drug substance like this compound, the ICH Q3A(R2) guideline is paramount.[1][2] It categorizes impurities and sets clear thresholds for their reporting, identification, and toxicological qualification.
Key Impurity Categories to Consider:
-
Organic Impurities: These are often the most critical from a safety standpoint and include starting materials, by-products, intermediates, and degradation products.[1][3]
-
Inorganic Impurities: This category includes reagents, catalysts, and heavy metals that may be introduced during manufacturing.[1][3]
-
Residual Solvents: Solvents used during synthesis or purification must be monitored and controlled according to ICH Q3C guidelines.[1][2]
The action required for any detected impurity is dictated by its concentration relative to the parent Active Pharmaceutical Ingredient (API) and the maximum daily dose of the drug.
| Threshold | Typical Limit (for Maximum Daily Dose ≤ 2 g/day ) | Action Required |
| Reporting Threshold | ≥ 0.05% | The impurity must be reported in regulatory submissions. |
| Identification Threshold | ≥ 0.10% | The chemical structure of the impurity must be determined. |
| Qualification Threshold | ≥ 0.15% | Toxicological data must be provided to justify the impurity's safety limit. |
| This table summarizes the ICH Q3A thresholds that guide the entire impurity management strategy.[1][4] |
The following diagram illustrates the decision-making workflow based on these crucial ICH thresholds.
Caption: Decision workflow for impurity management based on ICH Q3A thresholds.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is a strategic decision based on the physicochemical properties of this compound and its potential impurities. Given its aromatic and polar functional groups, liquid chromatography is the primary tool, while gas chromatography serves a crucial, complementary role.
| Technique | Principle | Primary Application for this Molecule | Strengths | Limitations |
| HPLC (UV/PDA) | Differential partitioning of analytes between a stationary and mobile phase. | Purity/Assay & Quantification. The workhorse for profiling non-volatile organic impurities and determining the API's purity.[5][6] | High precision, robustness, and quantitative accuracy. PDA detectors offer spectral data for peak purity assessment. | Lower resolution than UPLC; may not be suitable for thermally labile or very volatile compounds. |
| UPLC (UV/PDA) | A form of HPLC using smaller particle columns (<2 µm) and higher pressures. | High-Throughput Screening & Trace Analysis. Ideal for rapid method development and detecting trace-level impurities.[6] | Faster analysis times, higher resolution, and increased sensitivity compared to HPLC.[6] | Higher backpressure requires specialized instrumentation; potential for column clogging with less clean samples. |
| LC-MS/MS | Couples the separation power of LC with the mass-resolving capability of mass spectrometry. | Impurity Identification & Structural Elucidation. Essential for identifying unknown impurities that exceed the 0.10% threshold.[3][7] | Unmatched sensitivity and specificity for structural characterization of unknown compounds.[8] | More complex instrumentation and data analysis; quantification can be more challenging than with UV detectors. |
| GC-MS | Separates volatile compounds in the gas phase, followed by mass spectrometry detection. | Residual Solvents & Volatile Impurities. Analysis of process solvents (e.g., ethanol, acetonitrile) and volatile starting materials or by-products.[9][10][11] | Excellent for volatile and semi-volatile compounds; provides definitive identification via mass spectra libraries. | Not suitable for non-volatile or thermally unstable compounds like the API itself without derivatization. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Definitive Structural Confirmation. Used to confirm the structure of the API and for the absolute characterization of isolated, unknown impurities.[12][13][14] | Provides unambiguous structural information, including stereochemistry. | Relatively low sensitivity compared to MS; requires highly pure and concentrated samples. |
Experimental Protocols: A Self-Validating Approach
The following protocols represent robust starting points for developing a comprehensive purity analysis program for this compound. The causality behind each step is explained to empower the researcher to adapt and optimize these methods.
This method is designed to separate the main API peak from potential process-related impurities and degradation products. A C18 column is chosen for its versatility in retaining aromatic compounds, while a gradient elution ensures that both polar and non-polar impurities are resolved within a reasonable runtime.
Instrumentation and Materials:
-
HPLC System: Quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Chemicals:
-
This compound Reference Standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (ACS grade).
-
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid protonates silanol groups on the silica support, reducing peak tailing, and provides protons for potential LC-MS analysis.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Rationale: Using a diluent similar to the initial mobile phase composition prevents peak distortion.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Prepare the test sample in the same manner as the standard solution.
-
Filter the solution through a 0.45 µm syringe filter to protect the column from particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
PDA Detection: 210-400 nm, with quantification at a specific wavelength (e.g., 254 nm or λmax of the API). Rationale: Monitoring a range allows for the detection of impurities with different chromophores.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Calculate the purity of the API using an area percent normalization method.
-
Report any impurity exceeding 0.05%. For impurities >0.10%, further identification is required.
-
This method is crucial for ensuring that solvents used during synthesis are below the safety limits defined in ICH Q3C. Static headspace is employed to introduce only the volatile components into the GC system, protecting it from the non-volatile API.
Instrumentation and Materials:
-
GC-MS System: Gas chromatograph with a static headspace autosampler and a mass selective detector.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness). Rationale: This column phase is specifically designed for the separation of residual solvents.
-
Chemicals:
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (high purity).
-
Solvent standards for all solvents used in the synthesis.
-
Step-by-Step Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of all potential residual solvents in DMSO at a known concentration (e.g., 1000 µg/mL).
-
Create a working standard by diluting the stock solution to a concentration that reflects the ICH limits.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO and seal the vial immediately.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes. Rationale: This allows the volatile solvents to partition from the sample matrix into the gas phase.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
MS Detection: Scan mode (e.g., 35-350 amu) for identification.
-
-
Data Analysis:
-
Identify solvents by comparing retention times and mass spectra to the prepared standards.
-
Quantify each solvent by comparing the peak area in the sample to the standard.
-
Integrated Analytical Workflow
A robust purity analysis strategy integrates multiple techniques, each serving a specific purpose, from routine quality control to in-depth investigation.
Caption: Integrated workflow for purity analysis and impurity characterization.
By adopting this structured, multi-faceted approach grounded in regulatory principles, researchers and drug developers can confidently establish the purity of this compound, ensuring a foundation of quality and safety for all subsequent development activities.
References
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
- European Medicines Agency (EMA). Quality: impurities.
- Chemass. Pharmaceutical Impurity Analysis Overview.
- AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.
- ResearchGate. (2025, September 24). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications.
- Benchchem. In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds.
- ResearchGate. Oxazoles and Gas chromatography-Mass spectrometry.
- Ghosh et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- Benchchem. (2025, December). Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline.
- MDPI. (2023, August 1). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
- ResearchGate. (2023, August 1). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
- Benchchem. Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsr.com [ijpsr.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubs.aip.org [pubs.aip.org]
- 10. updatepublishing.com [updatepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Executive Summary & Risk Context[1][2][3][4][5]
Do not treat this compound merely as a generic organic reagent. 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is a pharmacologically active heterocyclic amine. Structurally, it serves as a core scaffold for COX-2 inhibitors (similar to Valdecoxib intermediates). Consequently, it possesses biological activity that exceeds standard "irritant" classifications.
While Safety Data Sheets (SDS) for early-stage intermediates often default to "Warning" (H315/H319/H335), you must apply the Precautionary Principle . In the absence of full toxicological data, this compound should be handled as a Potent Compound (Occupational Exposure Band 3) due to:
-
Aromatic Amine Moiety: Potential for skin sensitization and genotoxicity.
-
Isoxazole Core: High biological availability and potential enzymatic inhibition.
-
Physical State: Fine powder nature increases inhalation risk during weighing.
Hazard Identification & Physicochemical Profile
| Property | Description | Safety Implication |
| CAS Number | Analogous to 461033-41-0 | Verification of specific batch identity is critical. |
| Physical State | Off-white to pale yellow solid | High dust generation potential during transfer/weighing. |
| Solubility | DMSO, Methanol, DMF | Skin Absorption Risk: Solvents act as vehicles, carrying the compound through skin/gloves. |
| Primary Hazards | Skin/Eye Irritant (Confirmed)STOT-SE (Respiratory)Potential Reprotoxin (Suspected) | Target Organs: Lungs, Skin, Liver. |
| OEB Assignment | Band 3 (10–100 µg/m³) | Requires containment beyond a standard open bench. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent cross-contamination as much as personal exposure. A speck of dust on a lab coat is a migration vector.
| Protection Zone | Requirement | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 only if working within a certified Class II Biosafety Cabinet or Vented Balance Enclosure (VBE). | Standard surgical masks offer zero protection against pharmacological dusts. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 6-8 mil) | Breakthrough Time: Standard nitrile degrades in <15 mins with DMF/DMSO. Double layer provides a "sacrificial" outer layer. |
| Dermal (Body) | Tyvek® Lab Coat (Disposable) with elastic cuffs. | Cotton coats trap dust in fibers, releasing it later in common areas. |
| Ocular | Chemical Goggles (Indirect Venting). | Safety glasses leave gaps for airborne dust entry. |
Decision Logic: PPE Selection
The following diagram illustrates the decision pathway for selecting the correct containment level based on operation type.
Figure 1: Risk-based logic for PPE selection. Note that solid handling requires higher containment than solutions due to particle mobility.
Operational Protocol: The "Static-Free" Workflow
Handling isoxazole amines requires mitigating static electricity, which causes powder to "jump" and spread.
Phase 1: Preparation
-
De-ionize: Use an ionizing fan or anti-static gun inside the balance enclosure to neutralize the weigh boat and spatula.
-
Lining: Place a disposable absorbent mat (plastic side down) in the hood to capture micro-spills.
-
Solvent Prep: Pre-measure your solvent (e.g., DMSO) in a separate vial before opening the compound container.
Phase 2: Weighing & Transfer (Critical Step)
Goal: Minimize the time the solid is exposed to open air.
-
Open the source container only inside the Vented Balance Enclosure (VBE) or Fume Hood.
-
Transfer solid to a pre-tared vial, not a weigh boat (reduces transfer steps).
-
Wet Transfer Method: If possible, add the solvent directly to the weighing vial inside the hood to dissolve the solid immediately.
-
Why? Once in solution, the inhalation risk drops to near zero, shifting the risk to dermal (splash).
-
-
Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.
Phase 3: Reaction Monitoring
-
Syringe Filters: When sampling for LC-MS, use 0.2 µm PTFE filters.
-
Waste: Dispose of all needles/tips immediately into a sharps container located inside the hood. Do not cross the sash plane with contaminated items.
Decontamination & Disposal[2]
Never dispose of this compound down the drain. Isoxazoles can be persistent in aquatic environments.
Decontamination Protocol (Surface)
-
Solubilize: Wipe surfaces with Methanol or Ethanol first (to dissolve the organic amine).
-
Surfactant: Follow with a soapy water wash (1% Alconox) to remove residues.
-
Verification: For high-traffic areas, a UV lamp (365 nm) can sometimes visualize amine residues (many fluoresce faintly).
Waste Streams
| Waste Type | Disposal Method | Code |
| Solid Waste | High-Temperature Incineration | Hazardous (Cytotoxic/Potent) |
| Liquid Waste | Segregated Organic Waste (Halogenated if DCM used) | Do not mix with oxidizers |
| Contaminated PPE | Double-bagged in yellow "Trace Chemo" or HazMat bags | Incineration |
Emergency Response
Exposure Scenarios[1][2][3][7][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert medical staff that the patient was exposed to a COX-2 inhibitor precursor (cardiovascular risk).
-
Skin Contact:
-
Do not scrub. Scrubbing abrades the skin and increases absorption.
-
Flush with water for 15 minutes.
-
Wash gently with soap.
-
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Consult an ophthalmologist immediately.
Spills (< 1g)
-
Evacuate the immediate 3-meter radius.
-
Don Level 2 PPE (Double gloves, goggles, N95/P100).
-
Cover spill with a wet paper towel (methanol/water mix) to prevent dust lofting.
-
Scoop up the wet material and glass into a hazardous waste jar.
Workflow Visualization
Figure 2: The "Containment Bridge" workflow ensures the compound is solubilized (lowering inhalation risk) before leaving the highest containment zone.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Valdecoxib (Related Structure). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Occupational Exposure Banding Process.[1] NIOSH.[1][2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
